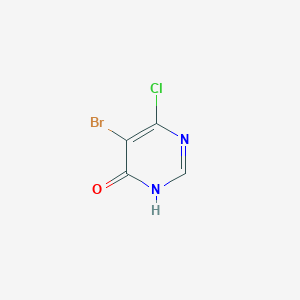

5-Bromo-6-chloro-4(3H)-pyrimidinone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-4-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2O/c5-2-3(6)7-1-8-4(2)9/h1H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLOSYPUWAVPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586283 | |

| Record name | 5-Bromo-6-chloropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89089-19-0 | |

| Record name | 5-Bromo-6-chloro-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89089-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-chloropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyrimidinone Heterocycles in Synthetic and Medicinal Chemistry

Pivotal to the fields of synthetic and medicinal chemistry, pyrimidinone heterocycles are recognized for their broad spectrum of pharmacological applications. wjahr.com These nitrogen-containing aromatic compounds are integral to the structure of nucleic acids—cytosine, thymine, and uracil—which are fundamental components of DNA and RNA. ignited.inresearchgate.net This natural prevalence has spurred extensive research into synthetic pyrimidine (B1678525) derivatives, leading to the development of numerous therapeutic agents. researchgate.net

The versatility of the pyrimidine scaffold allows for structural modifications at various positions, enabling chemists to create a diverse library of compounds with a wide range of biological activities. mdpi.com Pyrimidine derivatives have been successfully developed into drugs with anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. ignited.innih.gov The ability of these scaffolds to interact with multiple biological targets has cemented their importance in drug discovery and development. mdpi.comnih.gov

The synthesis of pyrimidine derivatives is often achieved through well-established methods like the Biginelli reaction, which allows for the efficient production of a variety of pyrimidine-based compounds. nih.gov This accessibility, combined with their proven therapeutic potential, ensures that pyrimidinones (B12756618) will remain a central focus of medicinal chemistry research. ignited.in

Contextualizing 5 Bromo 6 Chloro 4 3h Pyrimidinone Within Privileged Pyrimidinone Structures

Established Synthetic Routes to 4(3H)-Pyrimidinone Core Structures

The construction of the fundamental 4(3H)-pyrimidinone scaffold can be achieved through several established synthetic routes. These methods often involve the cyclization of acyclic precursors and are adaptable for producing a diverse array of substituted pyrimidinones.

A prevalent method involves the condensation of a β-ketoester with an amidine, urea (B33335), or thiourea (B124793) derivative. blucher.com.brarkat-usa.org For instance, the reaction of a β-ketoester with O-methylisourea or S-methylisothiourea in a water/ethanol mixture, often in the presence of a base like calcium hydroxide, provides a reliable route to 2-methoxy and 2-thiomethyl substituted pyrimidinones. arkat-usa.org Another common approach is the reaction of an aldehyde with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686) or malononitrile, to form a Michael intermediate. This intermediate is then reacted with compounds like amidines, guanidines, urea, or thiourea to yield the pyrimidinone ring. blucher.com.br

The Vilsmeier-Haack reaction represents another significant tool in pyrimidinone synthesis, facilitating the formylation of electron-rich aromatic compounds which can then be further manipulated to form the pyrimidinone ring. researchgate.net Additionally, the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones can be achieved from 4-aminonicotinic acid, which undergoes cyclization with amines to form the fused pyrimidine ring system. rsc.org

The following table summarizes some of the key starting materials and reagents used in the synthesis of the 4(3H)-pyrimidinone core:

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Product Type |

| β-Ketoester | O-Methylisourea | Ca(OH)₂ | 2-Methoxy-pyrimidinone |

| β-Ketoester | S-Methylisothiourea | Ca(OH)₂ | 2-Thiomethyl-pyrimidinone |

| Aldehyde | Ethyl Cyanoacetate | Amidine/Urea | Substituted Pyrimidinone |

| Aldehyde | Malononitrile | Amidine/Urea | Substituted Pyrimidinone |

| 4-Aminonicotinic acid | Amine | Heat | Pyrido[4,3-d]pyrimidin-4(3H)-one |

Strategies for Halogenation at Pyrimidine C-5 and C-6 Positions

The introduction of halogen atoms at the C-5 and C-6 positions of the pyrimidine ring is a crucial step in the synthesis of compounds like this compound. This can be accomplished through either direct halogenation of a pre-formed pyrimidinone core or by incorporating halogenated precursors during the ring synthesis. The electron-deficient nature of the pyrimidine ring generally directs electrophilic substitution to the C-5 position. wikipedia.orgresearchgate.net

Direct Halogenation Protocols

Direct halogenation of the pyrimidine ring is a common strategy. The C-5 position is particularly susceptible to electrophilic attack, especially when the ring is activated by electron-donating groups. wikipedia.orgresearchgate.net

For bromination at the C-5 position, various reagents have been employed. N-Bromosuccinimide (NBS) is a widely used brominating agent, often in solvents like dimethylformamide (DMF). nih.gov Another effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can smoothly brominate uridine (B1682114) and cytidine (B196190) derivatives at the C-5 position in aprotic solvents. The efficiency of this reaction can be enhanced by the addition of Lewis acids. nih.gov A combination of sodium halides (NaX) and potassium persulfate (K₂S₂O₈) in water offers an environmentally benign method for the oxidative halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov

The following table outlines several direct halogenation methods:

| Substrate | Reagent | Position of Halogenation |

| Pyrimidine derivative | N-Bromosuccinimide (NBS) | C-5 |

| Uridine/Cytidine derivative | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C-5 |

| Pyrazolo[1,5-a]pyrimidine | NaX / K₂S₂O₈ | C-3 (pyrazole ring) |

Indirect Halogen Introduction via Precursors

An alternative to direct halogenation is the use of halogenated building blocks in the initial synthesis of the pyrimidine ring. This approach allows for the regioselective placement of halogens.

One such method involves the cyclization of a halogen-substituted compound to form the halogenated pyrimidine in a single step. For example, 5-halopyrimidines can be prepared from the high-temperature reaction of formamide (B127407) with a 4-halo-5-hydroxy-2(5H)-furanone. google.com Another strategy involves the tandem decarboxylation and β-iodination of 6-carboxy-perhydropyrimidin-4-ones to produce 5-iodo-2,3-dihydro-4(H)-pyrimidin-4-ones. nih.gov Similarly, 5-bromo-2,3-dihydro-4(H)-pyrimidin-4-ones can be prepared by the bromination of the corresponding 2,3-dihydro-4(H)-pyrimidin-4-ones. nih.gov

Nucleophilic Substitution Reactions on Halogenated Pyrimidinones

Halogenated pyrimidinones are valuable intermediates because the halogen atoms can be readily displaced by various nucleophiles, allowing for further diversification of the pyrimidine scaffold. The presence of electron-withdrawing groups on the pyrimidine ring activates the halogens towards nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org

A notable example is the synthesis of 5-bromo-6-(4'-trifluoromethylbenzyloxy)-3-methyl-4(3H)-pyrimidinone. In this reaction, the chlorine atom at the C-6 position of 5-bromo-6-chloro-3-methyl-4(3H)-pyrimidinone is displaced by the alkoxide generated from 4-trifluoromethylbenzyl alcohol and sodium hydride. prepchem.com The reaction proceeds via a nucleophilic substitution mechanism where the alkoxide attacks the electron-deficient C-6 position, leading to the displacement of the chloride ion.

The reactivity of halogens in SNAr reactions on pyrimidine and related heterocyclic systems is a subject of detailed study. While the classical leaving group order in SNAr is F > NO₂ > Cl ≈ Br > I, variations can occur depending on the specific substrate and reaction conditions. rsc.org

Multi-Component Reactions and Solid-Phase Synthesis Approaches for Pyrimidinone Scaffolds

To enhance synthetic efficiency and facilitate the creation of libraries of pyrimidinone derivatives, multi-component reactions (MCRs) and solid-phase synthesis (SPS) have been increasingly adopted. researchgate.netnih.govacs.org

MCRs, such as the Biginelli reaction, allow for the one-pot synthesis of dihydropyrimidinones from simple starting materials like an aldehyde, a β-dicarbonyl compound, and urea or thiourea. jmchemsci.com These reactions are often catalyzed by acids and can be optimized for higher yields. jmchemsci.com Microwave-assisted MCRs have also been developed to accelerate the synthesis of pyrimidinone derivatives, offering a greener and faster alternative to conventional methods. blucher.com.br The use of heterogeneous catalysts, such as magnesium oxide, in three-component reactions provides advantages in terms of high conversions, short reaction times, and ease of catalyst separation. tandfonline.com

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of pyrimidinone libraries. arkat-usa.orgacs.org In a typical SPS approach, a building block is attached to a solid support, and subsequent reactions are carried out to construct the pyrimidinone ring. arkat-usa.org For example, a polymer-bound thiouronium salt can be condensed with various β-ketoesters to generate a library of 5,6-disubstituted pyrimidinones. arkat-usa.org The use of automated synthesizers can further streamline this process, enabling the parallel synthesis of numerous compounds. arkat-usa.org

The following table highlights some of the MCR and SPS strategies for pyrimidinone synthesis:

| Strategy | Key Features | Example |

| Biginelli Reaction (MCR) | One-pot synthesis of dihydropyrimidinones. | Aldehyde + Ethyl Acetoacetate + Urea |

| Microwave-Assisted MCR | Rapid, green synthesis. | Aldehyde + Ethyl Cyanoacetate + Benzamidine |

| Heterogeneous Catalysis (MCR) | High conversion, easy catalyst removal. | Aldehyde + Amidine + Malononitrile with MgO |

| Solid-Phase Synthesis | Combinatorial library generation. | Polymer-bound thiouronium salt + β-ketoesters |

Chemical Reactivity and Advanced Derivatization of 5 Bromo 6 Chloro 4 3h Pyrimidinone

Reactivity Profile of Halogen Substituents (Bromine and Chlorine)

The pyrimidine (B1678525) ring is inherently electron-deficient, which facilitates nucleophilic substitution reactions, particularly at the positions activated by the ring nitrogen atoms (C-2, C-4, and C-6). In 5-Bromo-6-chloro-4(3H)-pyrimidinone, the C-6 chlorine and C-5 bromine atoms are the primary sites for such transformations.

The reactivity of halogen substituents on a pyrimidine ring is influenced by both the nature of the halogen and its position. Generally, in nucleophilic aromatic substitution (SNAr) reactions, the leaving group ability follows the order I > Br > Cl > F for many aromatic systems. However, on the pyrimidine ring, the reactivity order can be nuanced. Studies on the aminolysis of various halopyrimidines have shown that a bromopyrimidine is often the most reactive, with the difference in rate between chloro and bromo derivatives being up to threefold.

Despite the intrinsic reactivity of bromine as a leaving group, the position of the halogen on the electron-deficient pyrimidine ring plays a decisive role. The C-6 position is para to one ring nitrogen and ortho to the other, making it highly activated towards nucleophilic attack. The C-5 position is less activated. Therefore, the C-6 chlorine is generally more susceptible to displacement by nucleophiles than the C-5 bromine. This differential reactivity is exemplified in related dihalopyrimidine systems. For instance, in the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, nucleophilic substitution occurs regioselectively at the C-4 position, displacing the chlorine atom while leaving the C-5 bromine and C-2 chlorine untouched. This highlights the enhanced reactivity of halogens at positions 4 and 6.

Table 1: General Reactivity Trends of Halogens on Pyrimidine Rings

| Factor | Influence on Reactivity |

| Halogen Identity | Intrinsic leaving group ability generally follows Br > Cl. |

| Position on Ring | C-4/C-6 positions are highly activated by ring nitrogens, enhancing susceptibility to SNAr. |

| Reaction Outcome | The C-6 chloro group is the preferred site for initial nucleophilic substitution over the C-5 bromo group. |

Nucleophilic aromatic substitution (SNAr) is the primary pathway for the derivatization of the halogen positions on this compound. This reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The electron-withdrawing nature of the pyrimidine ring nitrogens stabilizes this intermediate, facilitating the reaction.

A variety of nucleophiles can be employed to displace the C-6 chlorine selectively. These include:

N-Nucleophiles: Ammonia, primary amines, and secondary amines readily displace the C-6 chlorine to yield 6-aminopyrimidinone derivatives.

O-Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages.

S-Nucleophiles: Thiolates can react to form 6-thioether derivatives.

By carefully selecting the reaction conditions (e.g., temperature, solvent, and nucleophile), it is possible to achieve regioselective substitution at the C-6 position, preserving the C-5 bromine for subsequent transformations, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings).

Functional Group Interconversion Strategies at Pyrimidinone N-3 and Carbonyl Positions

Beyond the halogen substituents, the N-3 position and the C-4 carbonyl group offer further opportunities for derivatization.

The N-3 proton is acidic and can be removed by a base, allowing for alkylation or arylation. The alkylation of pyrimidinones (B12756618) can, however, lead to a mixture of N- and O-alkylated products, as the anionic intermediate exhibits ambident nucleophilicity. The ratio of N-alkylation to O-alkylation is dependent on several factors, including the solvent, the counter-ion, and the nature of the alkylating agent, in accordance with Hard-Soft Acid-Base (HSAB) theory.

The C-4 carbonyl group can undergo several important transformations. A key reaction is thionation , the conversion of the carbonyl (C=O) group to a thiocarbonyl (C=S) group. This is commonly achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅). researchgate.net This conversion modifies the electronic properties of the ring and provides a new reactive handle for further synthesis, such as the formation of fused thiazole rings.

Table 2: Functional Group Interconversion Reactions

| Position | Reaction Type | Reagents/Conditions | Product Type |

| N-3 | Alkylation/Arylation | Base (e.g., K₂CO₃, NaH), Alkyl/Aryl halide | N-3 substituted pyrimidinone |

| C-4 (C=O) | Thionation | Lawesson's reagent or P₂S₅ in toluene/dioxane | Pyrimidine-4(3H)-thione |

Cycloaddition and Annulation Reactions Involving the Pyrimidinone Ring

The electron-deficient nature of the pyrimidine ring makes it an excellent candidate for participating in inverse-electron-demand Diels-Alder reactions. In this type of [4+2] cycloaddition, the pyrimidine acts as the electron-poor diene, reacting with an electron-rich dienophile (such as an enamine or an enol ether). The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, extruding a small molecule (e.g., HCN) to form a new heterocyclic ring, typically a pyridine. This strategy provides a powerful method for constructing complex fused-ring systems.

Annulation reactions, where a new ring is built onto the existing pyrimidine core, are also a cornerstone of derivatization. By introducing appropriate functional groups at the C-5 and C-6 positions, subsequent intramolecular or intermolecular cyclizations can lead to a variety of fused pyrimidine systems with significant biological and pharmacological relevance. Examples of fused systems that can be synthesized from pyrimidine precursors include:

Thieno[2,3-d]pyrimidines

Furo[2,3-d]pyrimidines

Pyrrolo[2,3-d]pyrimidines

Pyrimido[4,5-d]pyrimidines

Tetrazolo[1,5-c]pyrimidines

These reactions often involve the initial substitution of the C-6 chlorine followed by a reaction at the C-5 position to build the new ring.

Regioselectivity and Stereoselectivity in Pyrimidinone Transformations

Controlling the regioselectivity and stereoselectivity of reactions is paramount for the efficient synthesis of complex molecules. In the context of this compound, regioselectivity is primarily concerned with the preferential reaction of one functional group or position over another.

As discussed in Section 3.1.1, the nucleophilic substitution at C-6 is highly regioselective over C-5. Further regiochemical control can be achieved through directed metallation. For instance, in related 2-amino-5-bromopyrimidinones, a highly regioselective lithiation-substitution protocol at the C-6 position has been developed, allowing for the introduction of various substituents. This demonstrates that under specific conditions, the C-6 position can be functionalized even without a leaving group present.

Stereoselectivity becomes important when new chiral centers are created during derivatization. For example, in cycloaddition reactions, the relative orientation of the reactants in the transition state determines the stereochemistry of the product. Diels-Alder reactions are known for their high degree of stereospecificity, where the stereochemistry of the dienophile is retained in the product. Furthermore, when substituents are introduced via reactions on the pyrimidinone core, diastereomers or enantiomers can be formed. The synthesis and isolation of a specific trans isomer following a series of transformations on a pyrimidine derivative highlights the importance of controlling and characterizing the stereochemical outcome of these reactions.

Table 3: Summary of Selectivity in Pyrimidinone Transformations

| Type of Selectivity | Reaction Example | Controlling Factors |

| Regioselectivity | Nucleophilic substitution | Electronic activation of C-6 vs. C-5 |

| N- vs. O-Alkylation | Solvent, counter-ion, alkylating agent (HSAB principle) | |

| Directed Metallation | Directing group, organometallic reagent | |

| Stereoselectivity | Diels-Alder Reaction | Endo rule, stereochemistry of starting materials |

| Side-chain addition | Steric hindrance, nature of reagents |

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 6 Chloro 4 3h Pyrimidinone and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrimidinone Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of pyrimidinone derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR Analysis of Pyrimidinone Protons

In ¹H NMR spectroscopy of pyrimidinone derivatives, the chemical shifts of protons provide key insights into their chemical environment. For instance, in a series of novel pyrimidine (B1678525) derivatives, aromatic protons typically appear in the range of δ 6.5-9.16 ppm. researchgate.net The N-H protons of the pyrimidine ring are often observed as broad peaks at higher chemical shifts, around δ 12-13 ppm. nih.gov For example, in certain pyridothienopyrimidine derivatives, the NH protons at positions 1 and 3 appear as D₂O exchangeable singlets between δ 4.59–6.49 ppm and δ 7.81–9.85 ppm, respectively. nih.gov The specific chemical shift of the proton on the pyrimidine ring, such as the H-2 proton, is influenced by the substituents on the ring.

Table 1: Representative ¹H NMR Data for Protons in Pyrimidinone Analogues

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons | 6.5 - 9.16 | m | Range observed in various pyrimidine derivatives. researchgate.net |

| Pyrimidine N-H | 10.04 - 11.71 | s (broad) | D₂O exchangeable. nih.govorientjchem.org |

| Pyrimidine N-H | 12.0 - 13.0 | s (broad) | Observed in thiouracil-based pyrimidine derivatives. nih.gov |

| Spiro-cyclopentane H | 1.21 - 2.11 | m | In spiro-substituted pyridothienopyrimidines. nih.gov |

| Spiro-cyclohexane H | 1.21 - 2.11 | m | In spiro-substituted pyridothienopyrimidines. nih.gov |

| Methylene (B1212753) (-NCH₂-) | 3.29 - 4.66 | s | In N-substituted pyridothienopyrimidines. nih.gov |

| Methyl (CH₃) | 2.02 - 2.79 | s | Attached to the pyrimidine or related rings. nih.govorientjchem.org |

This table presents a generalized range of chemical shifts based on published data for various pyrimidinone analogues. Actual values for 5-Bromo-6-chloro-4(3H)-pyrimidinone may vary.

¹³C NMR Characterization of Pyrimidinone Carbon Framework

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of pyrimidinone molecules. The carbonyl carbon (C=O) of the pyrimidinone ring typically resonates at a downfield chemical shift, often in the range of δ 151-175 ppm. nih.govorientjchem.org In thiocarbonyl analogues, the C=S carbon appears even further downfield, around δ 181-183 ppm. nih.gov The carbons of the pyrimidine ring itself show characteristic signals, with their exact chemical shifts being sensitive to the nature and position of substituents like bromine and chlorine. For example, a carbon atom attached to a chlorine (C-Cl) has been observed around δ 125-126 ppm in some pyrimidine derivatives. orientjchem.org

Table 2: Representative ¹³C NMR Data for the Carbon Framework of Pyrimidinone Analogues

| Carbon Type | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 151.65 - 175.25 | Observed in various pyrimidinone and related heterocyclic systems. nih.govorientjchem.org |

| Thiocarbonyl (C=S) | 181.33 - 183.35 | Found in thione derivatives of pyridothienopyrimidines. nih.gov |

| Pyrimidine Ring Carbons | 118 - 160 | General range for substituted pyrimidine rings. |

| C-Cl | 125.44 - 126.98 | In chloro-substituted pyrimidine derivatives. orientjchem.org |

| C-Br | ~115 | Estimated based on general substituent effects. |

| Spiro Carbon | 69.49 - 70.81 | In spiro-substituted pyridothienopyrimidines. nih.gov |

This table presents a generalized range of chemical shifts based on published data for various pyrimidinone analogues. Actual values for this compound may vary.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the pyrimidinone structure.

COSY spectra reveal correlations between coupled protons, helping to identify adjacent protons in the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon.

For instance, in the analysis of a related pyridinyl compound, an HMBC spectrum showed correlations from the N1 resonance to the H6 and H5 protons, confirming the nitrogen's position in the ring. plos.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vandanapublications.comvandanapublications.com For this compound and its analogues, IR spectroscopy can confirm the presence of key structural features.

The most characteristic absorption for a 4(3H)-pyrimidinone is the strong stretching vibration of the carbonyl group (C=O), which typically appears in the region of 1670–1690 cm⁻¹. nih.gov The N-H stretching vibration of the pyrimidine ring is expected to produce a broad absorption band around 3100–2900 cm⁻¹. nih.gov The C=N stretching vibration within the pyrimidine ring is generally observed around 1555 cm⁻¹. nih.gov Furthermore, the presence of a C-Cl bond can be identified by a characteristic absorption band, often found around 700-825 cm⁻¹. researchgate.netnih.gov

Table 3: Characteristic IR Absorption Frequencies for Pyrimidinone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 2900 nih.gov |

| C=O | Stretching | 1670 - 1690 nih.gov |

| C=N | Stretching | ~1555 nih.gov |

| C=C (aromatic) | Stretching | 1570 - 1596 researchgate.net |

| C-Cl | Stretching | 700 - 825 researchgate.netnih.gov |

This table presents generalized IR absorption data from various pyrimidinone analogues.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of approximately 209.43 g/mol . chemsrc.com

The presence of bromine and chlorine atoms, which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive appearance of the molecular ion peak cluster. This isotopic signature provides definitive evidence for the presence of these halogens. For example, a compound containing one chlorine atom will show two peaks separated by two mass units with a relative intensity ratio of approximately 3:1 (for ³⁵Cl and ³⁷Cl). Similarly, a compound with one bromine atom will exhibit two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). The combination of these patterns for this compound would result in a characteristic cluster of peaks for the molecular ion.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. researchgate.net

Crystallographic Analysis (X-ray Diffraction) of Pyrimidinone Derivatives

For instance, the crystal structure of a pyrimido[6,1-b] orientjchem.orgvandanapublications.comoxazin-6-one derivative was determined to confirm its molecular structure, revealing bond lengths and angles. academie-sciences.fr In another study, X-ray crystallography confirmed the cis configuration of a polycyclic pyrimidinone. acs.org Crystallographic data can also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of molecules in the crystal lattice. nih.gov These studies on analogous compounds underscore the utility of X-ray diffraction in unambiguously confirming the stereochemistry and solid-state conformation of complex heterocyclic systems.

Tautomeric Forms and Their Spectroscopic Signatures (e.g., 4(3H)-pyrimidinone vs. 4-hydroxypyrimidine)

The phenomenon of tautomerism is a critical aspect of the chemistry of pyrimidinone derivatives, including this compound. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. libretexts.org For the pyrimidinone core, the principal tautomeric relationship is the keto-enol equilibrium between the 4(3H)-pyrimidinone (lactam or keto form) and the 4-hydroxypyrimidine (B43898) (lactim or enol form).

The position of this equilibrium is influenced by various factors, including the electronic effects of substituents on the pyrimidine ring and the nature of the solvent. researchgate.netnih.gov While both forms can exist, experimental and theoretical studies have shown that for the parent 4-pyrimidinone and many of its analogs, the keto form is generally the more stable and predominant tautomer in most conditions. chemicalbook.comresearchgate.net The stability of the keto form is often attributed to factors like intermolecular hydrogen bonding in the solid state and in solution. chemtube3d.com

The differentiation and characterization of these tautomers are heavily reliant on spectroscopic techniques, as each form possesses a unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for distinguishing between the keto and enol tautomers by identifying their characteristic functional groups.

4(3H)-pyrimidinone (Keto Form): The most definitive feature of the keto tautomer is the presence of a strong absorption band corresponding to the carbonyl (C=O) group stretch. This peak is typically observed in the 1620–1699 cm⁻¹ region for pyrimidine derivatives. researchgate.net Additionally, a band corresponding to the N-H stretch is expected.

4-hydroxypyrimidine (Enol Form): The enol tautomer is characterized by the absence of the C=O stretching band and the appearance of a broad absorption band for the hydroxyl (O-H) group stretch, typically around 3250–3300 cm⁻¹. researchgate.net The C=N stretching vibration within the aromatic ring is also a characteristic feature. researchgate.net

Table 1: Characteristic IR Frequencies for Pyrimidinone Tautomers

| Tautomer | Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| 4(3H)-pyrimidinone (Keto) | C=O (carbonyl stretch) | 1620 - 1699 | researchgate.net |

| N-H (stretch) | ~3400 | nih.gov | |

| 4-hydroxypyrimidine (Enol) | O-H (hydroxyl stretch) | 3250 - 3300 | researchgate.net |

| C=C / C=N (aromatic stretch) | 1570 - 1596 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide detailed structural information that can unambiguously differentiate between the two tautomeric forms. The chemical shifts of the nuclei are highly sensitive to their electronic environment, which differs significantly between the keto and enol structures.

¹H NMR Spectroscopy:

Keto Form: The spectrum will show a signal for the proton attached to the nitrogen atom (N-H). The chemical shifts of the protons on the pyrimidine ring are influenced by the electron-withdrawing nature of the adjacent carbonyl group.

Enol Form: This tautomer will exhibit a signal for the hydroxyl proton (O-H). The ring proton signals will be shifted compared to the keto form due to the change from a pyrimidinone to a fully aromatic hydroxypyrimidine system.

¹³C NMR Spectroscopy:

Keto Form: The most diagnostic signal is that of the carbonyl carbon (C=O), which appears as a downfield resonance, often above δ 160 ppm. In one study of a related compound, the ketonic carbon was observed at δ 204.5 ppm. nih.gov

Enol Form: In the enol tautomer, the C-4 carbon is bonded to a hydroxyl group (C-OH) and is part of an aromatic system. Its resonance will be shifted significantly upfield compared to the carbonyl carbon of the keto form. The same study noted the corresponding enolic carbon at δ 155.5 ppm, confirming the presence of both tautomers in solution. nih.gov

Table 2: Comparative NMR Signatures for Pyrimidinone Tautomers

| Nucleus | Tautomer | Expected Chemical Shift (δ) Characteristics | Reference |

| ¹H | Keto Form | Presence of N-H signal. | |

| Enol Form | Presence of O-H signal; different ring proton shifts. | ||

| ¹³C | Keto Form | Downfield C=O signal (>160 ppm). | nih.gov |

| Enol Form | Upfield C-OH signal relative to the keto C=O. | nih.gov |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is effective for studying tautomeric equilibria because the two forms possess different chromophoric systems, leading to distinct absorption spectra. researchgate.net The keto form contains a conjugated system including a carbonyl group, while the enol form has a fully aromatic hydroxypyrimidine system. These differences in electronic structure result in different wavelengths of maximum absorption (λmax). This technique is particularly useful for quantifying the relative amounts of each tautomer in various solvents. researchgate.netnih.gov Studies on similar heterocyclic systems have demonstrated that changes in solvent can alter the tautomeric ratio, which is observable through changes in the UV-Vis spectrum. researchgate.net

Table 3: Spectroscopic Summary for Tautomer Elucidation

| Spectroscopic Method | Signature for 4(3H)-pyrimidinone (Keto) | Signature for 4-hydroxypyrimidine (Enol) |

| IR Spectroscopy | Strong C=O stretch (1620-1699 cm⁻¹). | Broad O-H stretch (3250-3300 cm⁻¹); absence of C=O. |

| ¹H NMR | Observable N-H proton signal. | Observable O-H proton signal. |

| ¹³C NMR | Downfield signal for C=O carbon (>160 ppm). | Upfield signal for C-OH carbon relative to keto form. |

| UV-Vis Spectroscopy | Distinct λmax corresponding to the conjugated keto-chromophore. | Different λmax corresponding to the aromatic hydroxy-chromophore. |

For this compound, these general principles apply. The electron-withdrawing bromine and chlorine atoms would be expected to influence the precise chemical shifts and absorption frequencies, but the fundamental differences between the keto and enol tautomers—the presence or absence of C=O, N-H, and O-H groups—remain the primary means for their spectroscopic characterization and structural elucidation.

Computational and Theoretical Studies on 5 Bromo 6 Chloro 4 3h Pyrimidinone Systems

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of 5-Bromo-6-chloro-4(3H)-pyrimidinone, molecular docking and molecular dynamics (MD) simulations are invaluable tools. These methods predict how the molecule might bind to a biological target, such as a protein or enzyme, and the stability of this interaction over time.

Molecular docking involves computationally placing the ligand (this compound) into the active site of a target protein. The process calculates a docking score, which estimates the binding affinity, and predicts the binding mode, including key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds. Pyrimidinone derivatives have been studied as potential inhibitors of various enzymes, and docking studies have successfully predicted their binding modes. tandfonline.comtandfonline.com For example, in a study of pyrimidinone derivatives as anticancer agents, docking was used to predict their fit within the epidermal growth factor receptor (EGFR). tandfonline.com Given the presence of bromine and chlorine atoms, the potential for halogen bonding with the target protein would be a key aspect to investigate in docking studies of this compound.

Molecular dynamics simulations provide a more dynamic picture of the ligand-target complex. kashanu.ac.ir Starting from a docked pose, an MD simulation calculates the movements of atoms over time, revealing the stability of the binding mode and the flexibility of the complex. nih.gov This can help to refine the binding hypothesis and identify key residues involved in the interaction. For halogenated compounds, specialized force fields may be required to accurately model the behavior of the halogen atoms. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and purity of a synthesized compound.

DFT calculations are particularly useful for predicting vibrational frequencies (infrared and Raman spectra). nih.gov By calculating the harmonic frequencies of the optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum can be compared with experimental ATR-FTIR spectra to aid in the assignment of vibrational modes. For example, the characteristic C=O, N-H, and C-Cl/C-Br stretching frequencies can be identified.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) can also be predicted using computational methods like the GIAO (Gauge-Including Atomic Orbital) method, often in conjunction with DFT. Comparing the predicted chemical shifts with experimental NMR data is a powerful way to validate the structure of this compound. Discrepancies between calculated and experimental values can often be explained by solvent effects or the presence of different tautomers or conformers in solution. nih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Pyrimidine (B1678525) Derivative

| Spectroscopic Data | Predicted (Computational Method) | Experimental |

| ¹³C NMR Chemical Shifts (ppm) | GIAO/DFT | Varies depending on the specific pyrimidine derivative and solvent. mdpi.com |

| ¹H NMR Chemical Shifts (ppm) | GIAO/DFT | Varies depending on the specific pyrimidine derivative and solvent. nih.gov |

| IR Vibrational Frequencies (cm⁻¹) | DFT (B3LYP) | Characteristic peaks for C=O, N-H, C-N, C-Cl, C-Br stretches. nih.gov |

Analysis of Tautomerism and Conformational Preferences in Pyrimidinone Derivatives

Tautomerism is a key feature of pyrimidinone chemistry. 4(3H)-Pyrimidinones can exist in equilibrium with their aromatic 4-hydroxypyrimidine (B43898) tautomer. The relative stability of these tautomers is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrimidine ring. acs.orgnih.gov

Computational chemistry is a powerful tool for studying tautomeric equilibria. By calculating the total energy of each tautomer, it is possible to predict which form is more stable. chemicalbook.com For 4(3H)-pyrimidinone itself, the keto form is generally found to be the more stable tautomer. chemicalbook.com The introduction of bromo and chloro substituents in this compound is expected to influence the tautomeric equilibrium through their electronic effects.

The potential energy surface of the molecule can be explored to identify different stable conformers and the energy barriers between them. For a largely planar molecule like this compound, conformational flexibility is limited, but computational methods can confirm the planarity of the ring and the preferred orientation of any non-planar groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scielo.br This allows for the prediction of the activity of new, unsynthesized compounds.

To build a QSAR model for pyrimidinone derivatives, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is required. acs.orgnih.gov For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.govresearchgate.net

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop an equation that relates the descriptors to the biological activity. researchgate.net A robust QSAR model can then be used to predict the biological activity of this compound, providing a rationale for its synthesis and biological testing. QSAR studies on halogenated pyrimidines have been successfully used to develop models for their activity as inhibitors of enzymes like human dihydroorotate (B8406146) dehydrogenase. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Pyrimidine Derivatives

| Descriptor Type | Example Descriptors | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describe the electronic aspects of molecule-target interactions. |

| Steric | Molecular Volume, Surface Area | Relate to the size and shape of the molecule and its fit in a binding site. |

| Hydrophobic | LogP | Quantifies the hydrophobicity, which is important for membrane permeability and binding. researchgate.net |

| Topological | Wiener Index, Kier & Hall Indices | Describe molecular branching and connectivity. |

Biological Activities and Pharmacological Potential of 5 Bromo 6 Chloro 4 3h Pyrimidinone Derivatives

Anticancer and Antitumor Activities

The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic compounds, with pyrimidine (B1678525) derivatives being a particularly fruitful area of research. The structural features of 5-bromo-6-chloro-4(3H)-pyrimidinone suggest a potential for these derivatives to interact with biological targets relevant to cancer pathology.

Inhibition of Cellular Proliferation and Apoptosis Induction

While direct studies on this compound are limited, research on structurally related pyrimidine derivatives provides insights into their potential anticancer mechanisms. For instance, various pyrimidine analogues have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines. ekb.eg These compounds often exert their effects by interfering with the cell cycle, leading to arrest at different phases and subsequent induction of apoptosis, or programmed cell death.

For example, a series of novel 6-chloro-7-methyl-5H- nih.govacs.orgthiadiazolo[3,2-a]pyrimidin-5-one derivatives were synthesized and evaluated for their in-vitro anticancer activity against human breast cancer (T-47D) and lung cancer (NCI-H226) cell lines. tandfonline.com One of the tested compounds, 6-chloro-7-methyl-2-(4-((2-(piperidin-1-yl)ethylamino)methyl) phenyl)- nih.govacs.orgthiadiazolo[3,2-a]pyrimidin-5-one, demonstrated significant anticancer activity against both cell lines. tandfonline.com

Furthermore, certain pyrimidine derivatives have been found to activate specific caspases, which are key proteases involved in the execution phase of apoptosis. ekb.eg The presence of halogen substituents, such as bromine and chlorine, on the pyrimidine ring can modulate the electronic properties and steric bulk of the molecule, potentially enhancing its binding affinity to target proteins and thereby influencing its antiproliferative and pro-apoptotic efficacy.

Modulation of Kinase Activities and Other Cellular Targets

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of anticancer drugs. The this compound scaffold is a potential pharmacophore for the design of kinase inhibitors. For instance, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been identified as a compound that can inhibit specific kinases involved in cell proliferation and survival.

Research on related pyrrolo[2,3-d]pyrimidine derivatives has demonstrated their potent inhibitory activity against adenosine (B11128) kinase (AK). nih.gov While not directly a cancer target, AK inhibitors have been studied for various therapeutic applications. Moreover, the broader class of pyrimidine derivatives has been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, which are critical for cell cycle progression. ekb.eg Inhibition of these kinases leads to cell cycle arrest and has proven to be an effective strategy in cancer therapy.

Other cellular targets for pyrimidine derivatives include enzymes like dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides and is a well-established target for antifolate cancer drugs. ekb.eg The structural similarity of this compound to the native substrates of such enzymes suggests that its derivatives could act as competitive inhibitors.

Antimicrobial Activities (Antibacterial, Antifungal)

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Pyrimidine derivatives have historically been a rich source of antimicrobial compounds.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

The structural characteristics of this compound derivatives, including the presence of halogens and the pyrimidinone core, could contribute to their ability to penetrate bacterial cell walls and interfere with essential cellular processes.

Antifungal Spectrum and Potency

In addition to antibacterial activity, pyrimidine derivatives have also been investigated for their antifungal properties. The core pyrimidine structure is found in some antifungal drugs, and modifications to this scaffold can lead to compounds with a broad spectrum of activity against various fungal pathogens. The specific substitution pattern of this compound might confer favorable properties for interaction with fungal-specific enzymes or cellular structures, although dedicated studies are required to confirm this potential.

Antiviral Activities, Including Interferon Induction

The antiviral potential of pyrimidine derivatives is well-documented, with some compounds acting as direct antiviral agents and others as inducers of the host's innate immune response, particularly through the production of interferons.

A significant body of research exists on the interferon-inducing properties of pyrimidinone derivatives. Studies have shown that 2-amino-5-bromo-6-substituted-4-(3H)pyrimidinone compounds possess interferon-inducing activity. nih.gov One notable example is 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), which has demonstrated both antiviral and antitumor activity, potentially linked to its immunomodulatory effects. nih.gov

The ability of these compounds to stimulate interferon production suggests a mechanism of action that involves the activation of the host's innate immune system. Interferons are cytokines that play a critical role in antiviral defense by inducing an "antiviral state" in cells, making them resistant to viral replication. The antiviral activity of some pyrimidinone derivatives has been shown to be mediated by both interferon-dependent and interferon-independent mechanisms. nih.gov

While some 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have been found to be active against various virus strains in cell culture, their efficacy was often observed close to their toxicity threshold, highlighting the need for further optimization of this class of compounds. nih.gov

Mechanisms of Antiviral Action

Derivatives of 5-bromo-4(3H)-pyrimidinone have been identified as potent inducers of interferon, a key signaling protein in the innate immune response to viral infections. The antiviral mechanism of these compounds is primarily attributed to their ability to stimulate the host's immune system to produce interferons, which in turn activate intracellular antiviral pathways.

One of the notable derivatives, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, has demonstrated enhanced interferon-inducing antiviral potency. derpharmachemica.com The immunomodulatory activity of this class of compounds is intrinsically linked to their antiviral effects, suggesting that their primary mode of action is not direct inhibition of viral replication but rather the augmentation of the host's natural defense mechanisms. nih.gov This indirect antiviral strategy can offer a broad spectrum of activity against various viral pathogens.

Evaluation in Various Cell Cultures

The antiviral potential of 5-bromo-4(3H)-pyrimidinone derivatives has been assessed in a variety of cell culture systems against different virus strains. A study involving a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with diverse substituents at the C-6 position revealed that while several of these compounds exhibited antiviral activity, their effective concentrations were often close to their cytotoxic levels. nih.gov This narrow therapeutic window highlights a challenge in the development of these compounds as systemic antiviral agents.

The evaluation in cell cultures serves as a crucial preliminary step to identify lead compounds with promising activity and acceptable toxicity profiles for further investigation. The data from these studies underscore the importance of structural modifications to enhance antiviral efficacy while minimizing cellular toxicity.

| Derivative | Antiviral Activity | Cell Culture Findings |

| 2-amino-5-bromo-4(3H)-pyrimidinone derivatives (with C-6 substituents) | Active against various virus strains | Effective concentrations were close to the toxicity threshold. nih.gov |

| 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone | Enhanced interferon-inducing antiviral potency | Exhibits immunomodulatory activity related to its antiviral effect. derpharmachemica.comnih.gov |

Anti-inflammatory and Immunomodulatory Effects

Beyond their antiviral properties, pyrimidine derivatives have demonstrated significant anti-inflammatory and immunomodulatory activities. While direct studies on this compound derivatives are limited, research on structurally related pyrimidine compounds provides valuable insights. For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives are recognized for their anti-inflammatory and antioxidant properties. nih.gov

The immunomodulatory capacity of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone further supports the role of this scaffold in modulating immune responses, which is a key aspect of its antiviral and potential anti-inflammatory action. nih.gov Another related class of compounds, pyrimido[4,5-b]quinolines, has been noted for its selective antioxidant and anti-inflammatory characteristics. researchgate.net These findings suggest that the 5-bromo-pyrimidinone core could be a valuable template for designing novel anti-inflammatory and immunomodulatory agents. The mechanism of action for some related compounds involves the downregulation of key inflammatory pathways such as those mediated by mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB).

Other Noted Biological Activities (e.g., Antidiabetic, Anticonvulsant, Antioxidant)

The versatility of the pyrimidinone scaffold extends to other therapeutic areas, with derivatives showing potential as antidiabetic, anticonvulsant, and antioxidant agents.

Antidiabetic Activity: Dihydropyrimidinone derivatives have been explored for their potential to manage diabetes by inhibiting key enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. nih.gov One particular dihydropyrimidinone derivative demonstrated significant inhibition of α-glucosidase. nih.gov Reviews on the topic have highlighted that pyrimidine derivatives are promising candidates for the development of new antidiabetic drugs, potentially acting through various mechanisms including the inhibition of dipeptidyl peptidase-4 (DPP-4). nih.gov

Anticonvulsant Activity: Several pyrimidine derivatives have been synthesized and evaluated for their anticonvulsant properties. Dihydro-pyrimidine-5-carbonitrile derivatives, for instance, have shown notable activity in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.net Research in this area suggests that increasing the lipophilicity of these compounds can enhance their anticonvulsant effects. researchgate.net

| Derivative Class | Test Model | Finding |

| Dihydro-pyrimidine-5-carbonitrile derivatives | MES and scPTZ | Some derivatives showed significant anticonvulsant activity. researchgate.net |

Antioxidant Activity: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great interest. Several classes of pyrimidine derivatives have been reported to possess antioxidant activity. Aryl substituted pyrimidinone derivatives have been shown to be potent antioxidants. derpharmachemica.com Furthermore, pyrido[2,3-d]pyrimidine derivatives have been found to inhibit lipid peroxidation, a key process in oxidative cell damage. nih.gov The inherent ability of the pyrimidine ring to be functionalized allows for the incorporation of various pharmacophores that can scavenge free radicals and mitigate oxidative stress. ijpsonline.comijpsonline.com

| Derivative Class | Antioxidant Effect |

| Aryl substituted pyrimidinone derivatives | Potent antioxidant activity. derpharmachemica.com |

| Pyrido[2,3-d]pyrimidine derivatives | Inhibition of lipid peroxidation. nih.gov |

Structure Activity Relationship Sar of 5 Bromo 6 Chloro 4 3h Pyrimidinone Derivatives

Impact of Halogen Substituents at C-5 and C-6 on Biological Activity

The presence and nature of halogen substituents at the C-5 and C-6 positions of the pyrimidinone ring are pivotal in modulating the biological activity of these derivatives. The 5-bromo and 6-chloro substitutions are foundational to the activity of many compounds in this class.

In the context of 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones, the halogen at the C-5 position has been shown to be a significant determinant of their capacity to induce interferon and exhibit antiviral properties. acs.org For instance, the compound 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone emerged as a notable interferon-inducing agent. nih.govnih.gov The bromine atom at C-5, combined with a phenyl group at C-6, creates a molecule with a compelling immunomodulatory and antiviral profile. nih.gov The substitution of different halogens or other groups at this position can drastically alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Furthermore, studies on related heterocyclic systems emphasize the general importance of halogenation. For example, in quinoline (B57606) derivatives, halogen substituents like bromine and chlorine have been shown to influence reactivity and biological potential, with electron-withdrawing halogens impacting the nucleophilicity and interaction capabilities of the entire ring system. acs.org Similarly, in pyrimidine (B1678525) analogs, the inclusion of a chloro group on a phenyl ring substituent was found to enhance cytotoxic activity. nih.gov This suggests that the inherent electron-withdrawing nature of the chlorine at C-6 and bromine at C-5 in the parent 5-Bromo-6-chloro-4(3H)-pyrimidinone structure is likely a key contributor to its bioactivity, creating an electrophilic character that can be crucial for target binding.

Role of Substituents at N-3 and their Influence on Bioactivity and Tautomerism

While direct studies on N-3 substituted this compound are limited, research on related pyrimidine nucleosides provides valuable insights. For example, the synthesis of N-3 substituted uridine (B1682114) derivatives demonstrated that the nature of the substituent at this position is critical for their antinociceptive effects. nih.gov In one study, introducing phenacyl and dimethoxyphenacyl groups at the N-3 position led to compounds with significant analgesic activity. nih.gov This highlights that the N-3 position is a viable point for modification to tune the pharmacological properties of pyrimidinone-based compounds.

Tautomerism is another crucial aspect governed by the N-3 position. Pyrimidinones (B12756618) exist in a tautomeric equilibrium between the keto (4(3H)-pyrimidinone) and enol (4-hydroxypyrimidine) forms. ias.ac.inresearchgate.net The substitution at N-3 can shift this equilibrium. For instance, alkyl or aryl groups at N-3 would lock the compound in the keto form, preventing enolization at that site. This can have significant biological consequences, as the ability to act as a hydrogen bond donor or acceptor is altered, which can change the molecule's binding mode to target proteins or nucleic acids. ias.ac.in The preference for one tautomer over another, influenced by both the N-3 substituent and the solvent environment, is a key factor in determining the molecule's ultimate biological and genetic effects. ias.ac.inresearchgate.net

Effects of Functionalization at the Carbonyl Group

The carbonyl group at the C-4 position is a defining feature of the 4(3H)-pyrimidinone scaffold and a critical site for molecular interactions, primarily as a hydrogen bond acceptor. Functionalization of this group can lead to significant changes in the molecule's chemical properties and biological activity.

One common modification is the conversion of the carbonyl (C=O) to a thiocarbonyl (C=S), creating a thioxopyrimidinone. This change can dramatically alter the compound's activity. For example, in a series of pyranopyrimidines, the synthesis of 2-thioxo-tetrahydropyrano-pyrimidinones yielded compounds with notable antibacterial activity. nih.gov The sulfur atom, being larger and more polarizable than oxygen, can form different types of interactions with biological targets.

Exploration of Side Chain Modifications on Efficacy and Selectivity

Modifying side chains at various positions of the this compound core is a primary strategy for optimizing efficacy and selectivity. The C-6 position, in particular, has been a major focus of such exploration.

A significant study involved the synthesis of a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with diverse substituents at the C-6 position to evaluate their antiviral activity. nih.govnih.gov The parent compound, 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone, was known to induce interferon but had limiting toxicity. nih.gov Replacing the methyl group with a phenyl group led to the creation of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, a compound with enhanced interferon-inducing antiviral potency and a broader spectrum of immunomodulatory activity. nih.gov

Further elaboration at the C-6 position yielded varied results, demonstrating the sensitivity of antiviral activity to the nature of the side chain. nih.gov The table below summarizes the activity of several C-6 substituted derivatives against Vesicular Stomatitis Virus (VSV).

| Compound | C-6 Substituent | Antiviral Activity (EC₅₀ in µM) |

| 14b | n-Butyl | 10 |

| 14c | n-Pentyl | 45 (2 in another assay) |

| 14f | 4-ClC₆H₄CH(OH)CH₂ | 45 |

| 14i | 3,4-(OCH₃)₂C₆H₃CH=CH | 45 |

| Data sourced from a study on C-6 substituted 2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov |

These findings indicate that while several derivatives show activity, it is often close to their cytotoxic threshold. nih.govnih.gov The n-butyl substituted derivative (14b ) showed notable potency. nih.gov The study highlights that even subtle changes in the C-6 side chain—such as alkyl chain length or the introduction of aryl groups with different substituents—can significantly impact both the efficacy and the toxicity profile of the compound. nih.gov

Correlation Between Structural Features and Pharmacological Profile

The pharmacological profile of this compound derivatives is a direct consequence of the interplay between their various structural features. A clear correlation exists between the substituents at the C-2, C-5, and C-6 positions and the resulting biological activity, which spans antiviral, anticancer, and anti-inflammatory domains. nih.govnih.govresearchgate.net

The foundational 2-amino-5-bromo-pyrimidinone scaffold is crucial. The amino group at C-2 and the bromine at C-5 are often considered essential for the interferon-inducing and antiviral activities observed in this class. nih.gov The transition from a small alkyl group (methyl) at C-6 to a larger aryl group (phenyl) was a key discovery, leading to 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, which not only had enhanced antiviral potency but also exhibited potential antitumor activity. nih.gov This demonstrates a direct link between the C-6 aryl substitution and a broadened pharmacological profile.

Further SAR studies have shown that the nature of this C-6 substituent is a fine-tuner of activity. Simple alkyl chains of specific lengths, such as the n-butyl group, can confer potent antiviral effects. nih.gov The position of substituents on the pyrimidine nucleus is known to greatly influence the type and extent of biological activity, which can range from antimicrobial and anticancer to anti-inflammatory effects. nih.gov The pyrimidine ring's unique physicochemical properties, including its ability to act as a bioisostere for phenyl rings and form effective hydrogen bonds, make it a versatile scaffold in drug discovery. mdpi.com The collective evidence suggests that the 5-bromo and 6-substituent (originally chloro, later modified) work in concert to define the molecule's interaction with biological targets, leading to a diverse range of pharmacological outcomes.

Pharmacological Targets and Molecular Mechanisms of Action

Enzyme Inhibition Profiles

Pyrimidinone derivatives have demonstrated the ability to inhibit a variety of enzymes, including kinases and dehydrogenases, which are crucial for cellular processes. This inhibitory action is a key mechanism behind their observed therapeutic effects.

Derivatives of pyrido[2,3-d]pyrimidine (B1209978) have been identified as inhibitors of threonine tyrosine kinase (TTK) and adenosine (B11128) kinase. Furthermore, they have been shown to act as dihydrofolate reductase inhibitors. The inhibition of these kinases and enzymes disrupts cellular signaling and metabolic pathways, which can be beneficial in the treatment of diseases like cancer.

Some pyrimidine (B1678525) derivatives have also been investigated for their inhibitory effects on enzymes such as α-amylase. For instance, certain newly synthesized pyrimidinone derivatives have shown significant inhibitory activity against α-amylase, with IC50 values comparable to the standard drug acarbose. This suggests their potential application in managing diabetes. The structure-activity relationship of these compounds indicates that the presence of a thione group can enhance their inhibitory potency.

Receptor Binding and Modulation

The interaction of pyrimidinone derivatives with various receptors is another important aspect of their pharmacological profile. These interactions can lead to the modulation of receptor activity, triggering downstream signaling events.

Serotonin (B10506) Receptors: Certain thieno[2,3-d]pyrimidine (B153573) derivatives have been found to be potent and selective ligands for 5-HT3 serotonin receptors. nih.gov For example, 6-ethyl-4-(4-methyl-1-piperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine acts as a competitive antagonist of the 5-HT3 receptor. nih.gov This interaction is of significant interest for the development of new therapeutic agents targeting serotonin-mediated pathways. Additionally, novel 4-aryl-pyrido[1,2-c]pyrimidine derivatives have shown affinity for both the 5-HT1A receptor and the serotonin transporter (SERT), suggesting a dual mechanism of action that could be beneficial in treating depression. bohrium.com

Calcium Channels: Pyrimidine derivatives have also been identified as modulators of calcium channels. Some Biginelli-derived pyrimidines and fused pyrimidines have demonstrated significant calcium channel blocking activity, comparable to the reference drug nifedipine. mdpi.com These compounds have the potential to be developed as hypotensive agents. The mechanism of action involves the antagonism of KCl-induced contractions in isolated rabbit jejunum and rat colon. mdpi.com Dihydropyrimidinone derivatives have also been studied as potent mimics of dihydropyridines, which are well-known calcium channel blockers. acs.org

| Derivative Class | Receptor/Channel Target | Observed Effect | Potential Application |

| Thieno[2,3-d]pyrimidines | 5-HT3 Serotonin Receptor | Competitive Antagonism nih.gov | Antiemetic, Anxiolytic |

| 4-Aryl-pyrido[1,2-c]pyrimidines | 5-HT1A Receptor & SERT | Binding Affinity bohrium.com | Antidepressant |

| Biginelli-Derived Pyrimidines | L-type Calcium Channels | Blocking Activity mdpi.com | Antihypertensive |

| Dihydropyrimidinones | L-type Calcium Channels | Blocking Activity acs.org | Antihypertensive |

Interactions with Nucleic Acids and DNA-Binding Properties

The ability of pyrimidinone derivatives to interact with nucleic acids, particularly DNA, is a significant area of research, especially in the context of their anticancer properties.

Studies on dihydropyrimidinone derivatives have shown that these molecules can bind to calf-thymus DNA (ctDNA). nih.gov The primary mode of binding has been identified as intercalation, where the compound inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can block DNA transcription and replication, leading to an inhibition of tumor cell proliferation. nih.gov The binding affinity of these derivatives is influenced by the substituents on the pyrimidinone ring, with electron-donating groups generally favoring intercalation and enhancing antitumor activity. nih.gov

Hybrid 4,6-dihydrazone pyrimidine derivatives have also been investigated for their DNA binding capabilities. mdpi.com These compounds have been shown to interact with DNA through a combination of groove binding and partial intercalation. mdpi.com The binding is spontaneous, and the strength of the interaction is influenced by the specific substituents on the pyrimidine core. mdpi.com

Investigation of Signaling Pathways Affected by Pyrimidinone Derivatives

The diverse biological activities of pyrimidinone derivatives are a result of their ability to modulate various cellular signaling pathways.

One of the key pathways affected by these compounds is the RAF-MEK-ERK signaling pathway, which is often constitutively activated in many types of cancer. nih.gov Certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to act as blockers of this pathway. nih.gov By inhibiting the phosphorylation of ERK and MEK, these compounds can suppress cancer cell migration, induce apoptosis, and increase the production of reactive oxygen species (ROS). nih.gov

Furthermore, the interaction of pyrimidinone derivatives with DNA can trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis. mdpi.com The induction of cellular ROS by some pyrimidine derivatives can also contribute to the activation of apoptotic pathways. mdpi.com

Advanced Applications and Drug Discovery Perspectives

5-Bromo-6-chloro-4(3H)-pyrimidinone as a Versatile Synthetic Intermediate in Drug Synthesis

This compound is a highly valuable and versatile building block in medicinal chemistry, prized for its utility in the synthesis of complex, biologically active molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized, allowing for the systematic construction of diverse compound libraries. The bromine and chlorine atoms at positions C5 and C6, respectively, are excellent leaving groups, making them ideal handles for various cross-coupling reactions.

A primary application of this scaffold is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.org This powerful carbon-carbon bond-forming method is frequently used to introduce aryl or heteroaryl groups at the C6 position by selectively displacing the chlorine atom. nih.gov Following this initial modification, the bromine atom at the C5 position can undergo a second, distinct coupling reaction, enabling the creation of multi-substituted pyrimidinones (B12756618) with precise control over the final structure. This stepwise and regioselective approach is a significant advantage in creating molecules with tailored properties.

Beyond Suzuki-Miyaura couplings, the halogenated positions are amenable to other important transformations, including Sonogashira and Buchwald-Hartwig amination reactions. Furthermore, the nitrogen atom at the N3 position can be alkylated, providing another point for diversification. chemicalbook.com This synthetic tractability allows chemists to explore a wide chemical space around the pyrimidinone core, which is essential for optimizing a compound's pharmacological profile during drug development. The ability to easily generate a multitude of derivatives makes this compound an important intermediate in the search for new therapeutic agents. rsc.org

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern drug design, employed to discover novel molecular frameworks (chemotypes) with improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov The pyrimidinone core, as exemplified by this compound, is an excellent candidate for these approaches due to its structural and electronic features. researchgate.net

Scaffold hopping involves replacing the central core of a known active compound with a structurally distinct scaffold while preserving the original molecule's key binding interactions. rsc.org The pyrimidinone ring is an effective mimic for other heterocyclic systems found in bioactive molecules, such as the purine (B94841) core of adenine, because it can present a similar arrangement of hydrogen bond donors and acceptors. ed.ac.uknih.gov Starting with a dihalogenated pyrimidinone allows chemists to design and synthesize new scaffolds that can fit into the same biological target but possess a completely different and potentially more "drug-like" backbone with novel intellectual property. researchgate.netfrontiersin.org

Bioisosteric replacement is the substitution of one functional group for another with similar physicochemical properties to fine-tune a molecule's interaction with its target. nih.govresearchgate.net The bromine and chlorine atoms on the this compound scaffold are prime candidates for such replacements. For example, a chlorine atom might be swapped for a methyl or trifluoromethyl group to alter lipophilicity, while the bromine could be replaced with other groups to modulate steric bulk or electronic character. These subtle changes can lead to significant improvements in biological activity, selectivity, or metabolic stability. nih.gov

Table 1: Examples of Bioisosteric Replacements in Drug Design

| Original Group | Potential Bioisostere(s) | Property Being Mimicked/Modified |

| Chlorine (-Cl) | Methyl (-CH₃), Trifluoromethyl (-CF₃) | Size, Lipophilicity |

| Bromine (-Br) | Iodine (-I), Ethynyl (-C≡CH) | Size, Electronic Properties |

| Phenyl Ring | Thiophene, Pyridine Ring | Aromaticity, π-stacking ability |

| Carboxylic Acid | Tetrazole | Acidity, H-bonding capacity |

Development of Novel Therapeutic Agents Based on the Pyrimidinone Core

The pyrimidine (B1678525) ring is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and FDA-approved drugs. nih.govmdpi.com Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects. nih.govnih.gov The adaptability of the pyrimidinone core allows for the fine-tuning of physicochemical properties, making it a versatile starting point for developing new therapeutic agents across various disease areas. nih.govmdpi.com

In oncology, pyrimidine derivatives are particularly prominent as kinase inhibitors . researchgate.net Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of many cancers. nih.gov The pyrimidinone scaffold can act as an isostere of adenine, the core component of ATP, allowing it to bind competitively to the ATP-binding site of kinases. ed.ac.uknih.gov By adding specific substituents to the core, guided by the structure of this compound, medicinal chemists can design potent and selective inhibitors against key cancer targets like EGFR, ALK, and various cycline-dependent kinases (CDKs). researchgate.netnih.govresearchgate.net

The therapeutic potential of this scaffold extends beyond cancer. For example, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP) was investigated as an oral interferon inducer with antiviral properties. nih.govnih.gov Although a direct derivative, its development highlights the potential of substituted bromopyrimidinones in modulating immune responses and combating viral infections. nih.govacs.org The ongoing exploration of pyrimidine-based compounds continues to yield novel candidates for a myriad of diseases. nih.govresearchgate.net

Table 2: Therapeutic Areas for Pyrimidine-Based Drug Candidates

| Therapeutic Area | Biological Target Examples | Rationale for Pyrimidine Core |

| Oncology | Protein Kinases (EGFR, ALK, CDK) | ATP-mimetic scaffold for competitive inhibition. ed.ac.ukresearchgate.netnih.gov |

| Virology | Viral Enzymes, Host Factors | Interferon induction, inhibition of viral replication. nih.gov |

| Inflammation | JAK, Other inflammatory kinases | Modulation of cytokine signaling pathways. nih.gov |

| Bacteriology | Dihydrofolate Reductase (DHFR) | Inhibition of essential metabolic pathways. nih.gov |

Fragment-Based Drug Design Utilizing Pyrimidinone Fragments

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying novel lead compounds. youtube.com It begins by screening libraries of low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to a biological target. youtube.com These initial hits then serve as starting points for chemical elaboration into more potent, drug-like molecules.

The pyrimidinone moiety is an ideal scaffold for inclusion in fragment libraries. frontiersin.orgdaneshyari.com Fragments derived from or analogous to this compound offer several advantages:

Defined Vector Space: The reactive halogen atoms provide clear, predictable points for synthetic modification, allowing a fragment to be "grown" in specific directions to engage with pockets on the target protein's surface. daneshyari.com

Favorable Properties: Pyrimidinones possess a good balance of properties, including hydrogen bonding capabilities and a rigid structure, that are desirable in fragment hits. frontiersin.org

Synthetic Accessibility: Large and diverse libraries of pyrimidinone fragments can be readily synthesized. nih.gov

In a typical FBDD campaign, a library containing pyrimidinone fragments would be screened against a protein target using biophysical methods like X-ray crystallography or NMR. Once a fragment is found to bind, its structure in complex with the target reveals the precise interactions. Chemists can then use this information to merge fragments or grow the initial hit, using the synthetic handles on the pyrimidine ring to build a larger molecule with much higher affinity and selectivity. nih.govyoutube.com This rational, structure-guided approach has proven to be a highly successful method for discovering novel drugs. nih.gov

Future Research Directions and Challenges

Addressing Selectivity and Off-Target Effects

A primary challenge in the development of pyrimidinone-based therapeutics is achieving high selectivity for the intended biological target while minimizing off-target effects. The pyrimidine (B1678525) core is a common motif in many biologically active molecules, capable of interacting with a wide array of proteins, which can lead to unintended pharmacological consequences.